molecular formula C32H38N8O4 B1142545 (Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate CAS No. 1580491-16-2

(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate

Cat. No.: B1142545
CAS No.: 1580491-16-2
M. Wt: 598.7 g/mol
InChI Key: QQTDTILRFNZOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl Dabigatran Etexilate Carboxamide is an impurity of Dabigatran which is a nonpeptide, direct thrombin inhibitor.

Mechanism of Action

Target of Action

Desethyl Dabigatran Etexilate Carboxamide primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a critical step in blood clot formation .

Mode of Action

Desethyl Dabigatran Etexilate Carboxamide acts as a competitive and reversible direct thrombin inhibitor . By binding to thrombin, it inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, it has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The compound affects the coagulation pathway by directly inhibiting thrombin . This action disrupts the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibition of platelet aggregation further contributes to its anticoagulant effect .

Pharmacokinetics

Desethyl Dabigatran Etexilate Carboxamide is a prodrug that is hydrolyzed to the active form, dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetic profile of the compound is predictable, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The molecular and cellular effects of Desethyl Dabigatran Etexilate Carboxamide’s action primarily involve the inhibition of thrombin and the subsequent disruption of the coagulation pathway . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke .

Action Environment

Environmental factors such as the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the compound has a low potential for drug-drug interactions . .

Properties

CAS No.

1580491-16-2

Molecular Formula

C32H38N8O4

Molecular Weight

598.7 g/mol

IUPAC Name

hexyl N-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate

InChI

InChI=1S/C32H38N8O4/c1-3-4-5-8-19-44-32(43)38-30(34)22-10-13-24(14-11-22)36-21-29-37-25-20-23(12-15-26(25)39(29)2)31(42)40(18-16-27(33)41)28-9-6-7-17-35-28/h6-7,9-15,17,20,36H,3-5,8,16,18-19,21H2,1-2H3,(H2,33,41)(H2,34,38,43)

InChI Key

QQTDTILRFNZOGU-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4)N

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4

Synonyms

N-[[4-[[[5-[[(3-Amino-3-oxopropyl)-2-pyridinylamino]carbonyl]-1-methyl-1H-benzimidazol-2-yl]methyl]amino]phenyl]iminomethyl]-carbamic Acid Hexyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 2
Reactant of Route 2
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 3
Reactant of Route 3
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 4
Reactant of Route 4
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 5
Reactant of Route 5
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 6
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.